molecular formula C16H26N2 B2998224 2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine CAS No. 927975-10-8

2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine

Cat. No. B2998224
CAS RN: 927975-10-8
M. Wt: 246.398
InChI Key: UMMVLVLADCHRPV-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine, commonly known as TBU-DMB or TBU-Et, is a psychoactive compound that belongs to the class of phenethylamines. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Analytical Characterizations

Research on substances based on the 1,2-diarylethylamine template, which includes 2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine, has explored their potential clinical applications. These substances have been studied for their ability to function as NMDA receptor antagonists, which elicit dissociative effects. The synthesis and comprehensive analytical characterizations of these substances, including various mass spectrometry platforms, chromatography, and spectroscopy analyses, have been reported, highlighting the chemical complexities and potential research avenues associated with these compounds (Dybek et al., 2019).

Photochemical and Thermal Synthesis

Another area of research related to this compound is the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes. These complexes have been characterized through various spectroscopic methods and have shown that ligands can be photochemically replaced, indicating a high stability of the core under irradiation conditions. This type of research provides insights into the stability and reactivity of these complexes, which could have implications for their use in various scientific applications (Bonnet et al., 2003).

Mechanistic Insights in Reactions

The reaction mechanisms involving compounds similar to this compound have been studied to gain insights into their reactivity and potential applications. For example, the non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine led to an azabicyclo[3.2.1]octane, demonstrating a previously unknown reaction pathway for electron-deficient dienes and electron-rich dienophiles. This research sheds light on the intricate reaction pathways that such compounds can undergo, which could be relevant for their application in synthetic chemistry and material science (MacorJohn et al., 1998).

properties

IUPAC Name

2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-16(2,3)14-8-6-13(7-9-14)15(12-17)18-10-4-5-11-18/h6-9,15H,4-5,10-12,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVLVLADCHRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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